molecular formula C6H4N2O B1592082 2-Cyano-5-hydroxypyridine CAS No. 86869-14-9

2-Cyano-5-hydroxypyridine

Cat. No. B1592082
CAS RN: 86869-14-9
M. Wt: 120.11 g/mol
InChI Key: YUEKWNYGXNDQRO-UHFFFAOYSA-N
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Patent
US07470671B2

Procedure details

A solution of 1 g (8.06 mmol) of 3-amino-6-cyanopyridine in 12 ml of water and 1.2 ml of sulfuric acid is cooled to 0° C. and 1 g (14.5 mmol) of sodium nitrite is added slowly. The reaction mixture is left to return to room temperature and then stirred at 100° C. for 3 hours. It is left to stand overnight in a refrigerator. The precipitate formed is filtered off and washed with iced water. The expected product also present in the filtrate is extracted with ethyl acetate and combined with the previous precipitate. This crude product is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2; v/v) as the eluent to give 613 mg of the expected compound in the form of a brown powder (yield=63%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]([C:8]#[N:9])=[CH:6][CH:7]=1.N([O-])=[O:11].[Na+]>O.S(=O)(=O)(O)O>[C:8]([C:5]1[N:4]=[CH:3][C:2]([OH:11])=[CH:7][CH:6]=1)#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC(=CC1)C#N
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
CUSTOM
Type
CUSTOM
Details
to return to room temperature
WAIT
Type
WAIT
Details
It is left
WAIT
Type
WAIT
Details
to stand overnight in a refrigerator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with iced water
EXTRACTION
Type
EXTRACTION
Details
The expected product also present in the filtrate is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
This crude product is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2; v/v) as the eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg
YIELD: CALCULATEDPERCENTYIELD 63.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.